molecular formula C16H24N2O2S B15122460 1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]-1,4-diazepane

1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]-1,4-diazepane

Katalognummer: B15122460
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: YPTWSVWJLAKXGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes This compound features a cyclopropanesulfonyl group and a 3-methylphenylmethyl group attached to a diazepane ring

Vorbereitungsmethoden

The synthesis of 1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]-1,4-diazepane typically involves multiple steps:

    Formation of the Diazepane Ring: The diazepane ring can be constructed through a series of cyclization reactions involving suitable precursors such as diamines and dihalides.

    Attachment of the 3-Methylphenylmethyl Group: This step involves the alkylation of the diazepane ring with a 3-methylbenzyl halide under nucleophilic substitution conditions.

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.

Analyse Chemischer Reaktionen

1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the aromatic ring, depending on the reagents and conditions used. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]-1,4-diazepane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: It may be used in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropanesulfonyl group and the diazepane ring play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]-1,4-diazepane can be compared with other similar compounds, such as:

    1-(Cyclopropanesulfonyl)-3-methylpiperazine: This compound has a similar cyclopropanesulfonyl group but features a piperazine ring instead of a diazepane ring.

    Tolterodine: A compound with a similar structural motif used in the treatment of overactive bladder.

    Imidazo[1,2-a]pyridines: These compounds share some structural similarities and are used in various pharmaceutical applications.

Eigenschaften

Molekularformel

C16H24N2O2S

Molekulargewicht

308.4 g/mol

IUPAC-Name

1-cyclopropylsulfonyl-4-[(3-methylphenyl)methyl]-1,4-diazepane

InChI

InChI=1S/C16H24N2O2S/c1-14-4-2-5-15(12-14)13-17-8-3-9-18(11-10-17)21(19,20)16-6-7-16/h2,4-5,12,16H,3,6-11,13H2,1H3

InChI-Schlüssel

YPTWSVWJLAKXGE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)CN2CCCN(CC2)S(=O)(=O)C3CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.